molecular formula C23H21BrN2O2S2 B12019244 (3Z)-1-benzyl-5-bromo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-benzyl-5-bromo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12019244
M. Wt: 501.5 g/mol
InChI Key: GFNCVGBSZCDMKC-VXPUYCOJSA-N
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Description

(3Z)-1-benzyl-5-bromo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-benzyl-5-bromo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The starting materials may include indole derivatives, bromine sources, and thiazolidinone precursors. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to achieve high yields and purity. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted thiazolidinones.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a precursor for more complex molecules.

Biology

In biological research, thiazolidinone derivatives are investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

The compound may have potential therapeutic applications, including anti-inflammatory and analgesic effects.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3Z)-1-benzyl-5-bromo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one involves interaction with specific molecular targets. These may include enzymes, receptors, and signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone structures.

    Indole Derivatives: Compounds containing the indole moiety.

Uniqueness

The unique combination of the thiazolidinone and indole structures, along with the specific substituents, gives (3Z)-1-benzyl-5-bromo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one its distinct chemical and biological properties.

Properties

Molecular Formula

C23H21BrN2O2S2

Molecular Weight

501.5 g/mol

IUPAC Name

(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21BrN2O2S2/c1-2-3-7-12-25-22(28)20(30-23(25)29)19-17-13-16(24)10-11-18(17)26(21(19)27)14-15-8-5-4-6-9-15/h4-6,8-11,13H,2-3,7,12,14H2,1H3/b20-19-

InChI Key

GFNCVGBSZCDMKC-VXPUYCOJSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=CC=C4)SC1=S

Origin of Product

United States

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